Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride
Description
Chemical Structure: Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (CAS: Not explicitly provided; referred to as DDPAC in ) is a quaternary ammonium compound (QAC) with a dodecyl (C12) alkyl chain, a dimethylamine group, and an oxirane (epoxide) ring. Its molecular formula is C₁₇H₃₆NO⁺Cl⁻.
Properties
IUPAC Name |
dodecyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17-16-19-17;/h17H,4-16H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNUPAIRBMNLLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1CO1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468700 | |
| Record name | Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-59-6 | |
| Record name | 2-Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Dodecylamine
The first step involves the reaction of dodecylamine (C₁₂H₂₅NH₂) with epichlorohydrin (C₃H₅ClO) under controlled conditions. Epichlorohydrin acts as an epoxy donor, forming an intermediate epoxide. The reaction is typically carried out in a polar solvent (e.g., ethanol or water) at 60–80°C for 4–6 hours.
$$
\text{Dodecylamine} + \text{Epichlorohydrin} \rightarrow \text{N-Dodecyl-2,3-epoxypropylamine} + \text{HCl}
$$
Key Parameters :
Quaternization with Dimethylamine
The epoxidized intermediate is subsequently quaternized with dimethylamine (C₂H₇N) in the presence of a chloride source (e.g., HCl). This step occurs at 40–60°C for 2–4 hours, yielding the final quaternary ammonium compound.
$$
\text{N-Dodecyl-2,3-epoxypropylamine} + \text{Dimethylamine} + \text{HCl} \rightarrow \text{this compound}
$$
Optimization Insights :
- Solvent Choice : Aqueous ethanol (50% v/v) improves solubility and reaction homogeneity.
- Yield : Reported yields range from 75% to 88% under optimized conditions.
Industrial-Scale Production
Industrial methods prioritize scalability, cost efficiency, and product consistency. Continuous flow reactors are employed to mitigate challenges associated with batch processing, such as heat dissipation and side reactions.
Continuous Flow Reactor Design
A patented method (EP0431739A1) describes a tubular reactor system where dodecylamine and epichlorohydrin are fed continuously at 50–70°C. The residence time is optimized to 30–45 minutes, achieving a conversion efficiency of >90%.
Table 1: Industrial Synthesis Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes epoxy group stability |
| Pressure | 1–2 atm | Prevents solvent evaporation |
| Molar Ratio (Amine:Epichlorohydrin) | 1:1.1 | Minimizes unreacted starting material |
| Catalyst | None required | Reduces post-processing steps |
Quaternization in Modular Units
Post-epoxidation, the intermediate is transferred to a quaternization unit where dimethylamine gas is introduced under controlled flow rates. The use of static mixers ensures rapid homogenization, reducing reaction time to <1 hour.
Reaction Optimization and Challenges
Stoichiometric Balancing
Excess epichlorohydrin (10–20% molar surplus) is critical to compensate for its hydrolysis in aqueous media. However, excessive amounts lead to gelation due to cross-linking, particularly in the presence of polyfunctional amines.
Solvent Selection
Table 2: Solvent Efficacy in Laboratory Synthesis
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 95 |
| Water | 80.1 | 78 | 90 |
| Isopropanol | 19.9 | 75 | 88 |
Ethanol emerges as the optimal solvent due to its balance between polarity and volatility, facilitating easy product isolation.
Temperature and pH Control
Maintaining a pH of 8–9 during epoxidation prevents epoxide ring opening. Automated pH adjustment systems are employed in industrial setups to ensure consistency.
Characterization and Quality Assurance
Spectroscopic Analysis
- FTIR : Peaks at 910 cm⁻¹ (epoxide ring) and 1,480 cm⁻¹ (C-N stretch) confirm successful quaternization.
- ¹H-NMR : Signals at δ 3.2–3.5 ppm (N⁺-CH₃ groups) and δ 1.2–1.4 ppm (dodecyl chain) validate structural integrity.
Table 3: Thermal Stability Data (TGA)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 207–220 | 15 | Chloride counterion evaporation |
| 2 | 300–320 | 70 | Main chain degradation |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals a primary peak at 8.2 minutes, corresponding to the target compound (>98% purity).
Comparative Analysis of Methods
Table 4: Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 10–100 g | 100–1,000 kg/day |
| Yield | 75–88% | 90–95% |
| Purity | 90–95% | 95–98% |
| Cost Efficiency | Moderate | High |
| Key Challenge | Manual pH adjustment | Continuous feed optimization |
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .
Scientific Research Applications
Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is employed in cell culture and molecular biology experiments as a detergent.
Industry: It is used in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide (CTAB)
- Structure : Cetyl (C16) chain with trimethylammonium head group.
- Applications: Common surfactant in biochemistry and nanotechnology.
- Comparison: CTAB showed lower separation efficiency for proteins compared to DDPAC due to its longer alkyl chain, which may increase non-specific interactions . Lacks the oxirane group, reducing its versatility in covalent bonding applications.
Dodecyltrimethylammonium Bromide (DTAB)
N-Dodecyl-N,N,N-trimethylammonium Chloride (DTMA)
- Structure : Dodecyl chain with trimethylammonium group.
- Applications: Decontamination agent for organophosphates (OPs).
- Comparison :
N-Benzyl-N,N-dimethyl-N-dodecylammonium Chloride (BAC12)
N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium Chloride (DHEMA)
- Structure : Dodecyl chain with hydroxyethyl and methyl groups.
- Applications : Decontamination of chemical agents.
- Comparison :
Data Tables
Table 1: Structural and Functional Comparison of QACs
Table 2: Influence of Substituents on Activity
| Functional Group | Example Compound | Effect on Activity |
|---|---|---|
| Oxirane | DDPAC | Enhances covalent binding to surfaces |
| Hydroxyethyl | DHEMA | Improves nucleophilic catalysis for OP decomposition |
| Benzyl | BAC12 | Increases membrane disruption in microbes |
| Trimethylammonium | CTAB/DTAB | Standard surfactant activity, limited versatility |
Key Research Findings
Protein Separation : DDPAC outperformed CTAB and DTAB in resolving basic proteins, achieving peak efficiencies >200,000 theoretical plates due to optimized charge and hydrophobicity balance .
Decontamination: Hydroxyethyl-substituted QACs (e.g., DHEMA) exhibited 5–10× higher OP decomposition rates than non-polar analogs like DTMA, emphasizing the role of polar groups .
Biological Activity
Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride, commonly referred to as Dodecyl Dimethyl Ammonium Chloride (DDAC), is a quaternary ammonium compound known for its surfactant properties and biological activity. This article delves into the compound's biological activity, including its interactions with biological systems, applications in various fields, and relevant case studies.
- Chemical Formula : C₁₄H₃₁ClN
- Molecular Weight : 229.402 g/mol
- Density : 0.996 g/mL at 20ºC
- Melting Point : 132-133ºC
- Boiling Point : 100ºC
- Flash Point : 94ºC
Biological Activity Overview
DDAC exhibits a range of biological activities, primarily due to its surfactant properties. It functions effectively as a biocide and is utilized in various applications including disinfectants, cleaning products, and as an antimicrobial agent in agricultural products.
The biological activity of DDAC is attributed to its ability to disrupt cellular membranes. It interacts with phospholipid bilayers, leading to increased permeability and eventual cell lysis. The compound's cationic nature allows it to bind effectively with negatively charged microbial membranes, which enhances its antimicrobial efficacy.
Applications in Research and Industry
- Antimicrobial Agent : DDAC is widely used in disinfectants and biocides due to its effectiveness against bacteria, fungi, and viruses.
- Surfactant in Drug Delivery : Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.
- Cell Lysis : In laboratory settings, DDAC is employed for cell lysis during protein extraction processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of DDAC against various pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that DDAC exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the strain tested.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1 |
| Candida albicans | 2 |
Study 2: Drug Delivery Systems
Research on the use of DDAC in drug delivery systems highlighted its role in enhancing the solubility of poorly water-soluble drugs. The study demonstrated that DDAC-modified liposomes significantly improved the encapsulation efficiency and sustained release profiles of curcumin.
Toxicological Profile
While DDAC shows promising biological activity, its toxicological profile requires careful consideration. The compound has been classified as hazardous due to its potential irritant effects on skin and eyes, as well as acute toxicity upon ingestion.
| Toxicity Parameter | Classification |
|---|---|
| Skin Irritation | Hazard Category 2 |
| Eye Damage | Hazard Category 1 |
| Acute Toxicity (Oral) | Hazard Category 4 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is synthesized via quaternization of N-dodecyl-N,N-dimethylamine with epichlorohydrin, followed by chloride exchange. Key parameters include:
- Temperature : 60–80°C to ensure complete epoxide ring opening without side reactions.
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.
- Stoichiometry : A 1:1.2 molar ratio of amine to epichlorohydrin minimizes unreacted starting material.
Purification involves recrystallization from ethanol/acetone mixtures. Yield optimization (>85%) is confirmed via gravimetric analysis and NMR .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm quaternary ammonium structure (δ 3.2–3.5 ppm for N-CH3) and oxirane ring integrity (δ 2.5–3.0 ppm for epoxy protons).
- FTIR : Peaks at 910–950 cm⁻¹ (epoxide ring) and 1640–1680 cm⁻¹ (C-N stretching in quaternary ammonium).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M-Cl]⁺ ion).
- Elemental Analysis : Ensure C/N/Cl ratios align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How does the presence of the oxirane ring influence the compound’s reactivity in aqueous versus non-aqueous environments?
- Methodological Answer : The oxirane ring undergoes nucleophilic attack in basic aqueous media (e.g., pH > 9), leading to polymerization or cross-linking. In non-aqueous solvents (e.g., toluene), the ring remains stable but can react with amines or thiols under catalytic conditions (e.g., BF3·Et2O). Kinetic studies using HPLC or conductometric titration track ring-opening rates .
Q. What role does this compound play in the synthesis of polymeric nanomaterials, and how can its concentration be optimized for desired material properties?
- Methodological Answer : As a reactive surfactant, it stabilizes emulsions during polymerization (e.g., styrene or acrylate monomers) and incorporates into polymer chains via epoxy-amine reactions. Optimal concentration (0.5–2.0 wt%) balances colloidal stability and particle size (10–100 nm, confirmed via TEM/DLS). Higher concentrations (>3 wt%) induce micelle aggregation, altering pore structure in mesoporous materials .
Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?
- Methodological Answer : Longer alkyl chains (C12–C16) enhance hydrophobicity, improving interfacial activity in oil-water systems. Comparative studies using model reactions (e.g., Williamson ether synthesis) show:
- C12 : Optimal for moderate polarity substrates (kobs = 0.15 min⁻¹).
- C16 : Better for highly hydrophobic reactants (kobs = 0.22 min⁻¹).
Chain length effects are quantified via partition coefficient (log P) measurements and kinetic profiling .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent purity and hydration states. A standardized protocol includes:
- Solvent Pre-Drying : Molecular sieves (3 Å) for polar solvents (e.g., DMF, ethanol).
- Dynamic Light Scattering (DLS) : Detect aggregates in "soluble" claims (e.g., >1 mg/mL in water).
- Karl Fischer Titration : Quantify residual water in hygroscopic solvents. Published solubility data should specify temperature (±1°C) and agitation method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
